N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl ring substituted with an aminomethyl group and a benzamide moiety with a propan-2-ylsulfanyl substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. This can be achieved through the reduction of the corresponding nitro compound or via reductive amination of cyclohexanone. The benzamide moiety is introduced through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-substituted derivatives.
Scientific Research Applications
N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl and sulfanyl groups may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Aminomethyl)cyclohexyl]benzamide: Lacks the propan-2-ylsulfanyl group, which may affect its binding affinity and specificity.
4-(Aminomethyl)cyclohexylamine: A simpler structure that may serve as a precursor in the synthesis of more complex derivatives.
4-(Propan-2-ylsulfanyl)benzamide: Contains the sulfanyl group but lacks the cyclohexyl ring, potentially altering its chemical and biological properties.
Uniqueness
N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the aminomethyl and propan-2-ylsulfanyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
N-[4-(aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS.ClH/c1-12(2)21-16-9-5-14(6-10-16)17(20)19-15-7-3-13(11-18)4-8-15;/h5-6,9-10,12-13,15H,3-4,7-8,11,18H2,1-2H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTSKQGXZOWAGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2CCC(CC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.